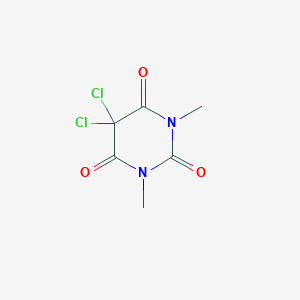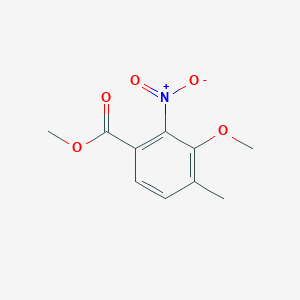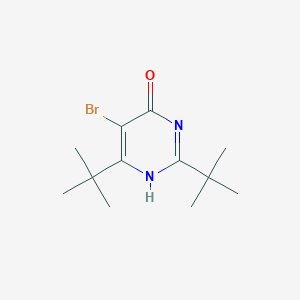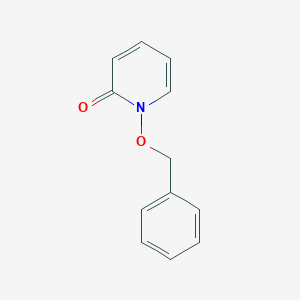
4-羟基吡啶 1-氧化物
描述
4-Hydroxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H5NO2 It is characterized by a pyridine ring substituted with a hydroxyl group at the fourth position and an oxide group at the nitrogen atom
科学研究应用
4-Hydroxypyridine 1-oxide has garnered significant interest in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
Biochemical Pathways
The biochemical pathway affected by 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-Dihydroxypyridine, which undergoes meta cleavage . The enzymes involved in this pathway are flavin-dependent monooxygenase (KpiA) and a hypothetical amidohydrolase (KpiC) . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by KpiC .
Pharmacokinetics
1 g/mol) and structure suggest that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of 4-Hydroxypyridine 1-oxide can be influenced by various environmental factors. For example, the compound was used as a model to study the natural photodegradation of representative aquatic environmental contaminants This suggests that light exposure may influence the compound’s stability and action
生化分析
Biochemical Properties
It is known that the initial hydroxylation of 4-Hydroxypyridine is catalyzed by a flavin-dependent monooxygenase . The product of this reaction is identified as 3,4-dihydroxypyridine .
Cellular Effects
Some pyrimidine derivatives containing the 4-hydroxypiperidine group have shown antiproliferative activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-dihydroxypyridine, which undergoes meta cleavage . The 3-(N-Formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxypyridine 1-oxide in laboratory settings are not well-documented. It is known that the degradation of 4-Hydroxypyridine in Arthrobacter sp. IN13 was analyzed at genetic and biochemical levels .
Metabolic Pathways
The metabolic pathway of 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-dihydroxypyridine, which undergoes meta cleavage . The 3-(N-Formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 4-hydroxypyridine using hydrogen peroxide in the presence of acetic acid. Another method includes the reaction of 1,4’-bipyridinium chloride 1’-oxide with ethenetetracarbonitrile .
Industrial Production Methods: In industrial settings, the synthesis of 4-Hydroxypyridine 1-oxide typically involves the use of potassium hydroxide at elevated temperatures. The reaction is carried out at around 40°C for approximately 4 hours to achieve a high yield .
化学反应分析
Types of Reactions: 4-Hydroxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to 4-hydroxypyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like sulfuryl chloride and phosphoryl chloride are used under specific conditions.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives.
Reduction: Conversion to 4-hydroxypyridine.
Substitution: Formation of substituted pyridine derivatives such as 3,4-dichloropyridine.
相似化合物的比较
4-Hydroxypyridine: Similar in structure but lacks the oxide group.
2-Hydroxypyridine: Differently substituted pyridine with hydroxyl group at the second position.
3-Hydroxypyridine: Hydroxyl group at the third position.
4-Aminopyridine: Contains an amino group instead of a hydroxyl group at the fourth position.
Uniqueness: 4-Hydroxypyridine 1-oxide is unique due to the presence of both hydroxyl and oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its role in various scientific fields make it a compound of significant interest.
属性
IUPAC Name |
1-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOCXYTOYFYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60900991 | |
| Record name | NoName_38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60900991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-62-6 | |
| Record name | 4-Hydroxypyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridin-4-ol 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 4-Hydroxypyridine 1-oxide as identified in the research?
A1: The research highlights the potential of 4-Hydroxypyridine 1-oxide as a lead compound for developing new anti-leukemia drugs. Molecular docking studies demonstrated that 4-Hydroxypyridine 1-oxide exhibits specificity towards the survivin protein. [] Survivin is known to play a crucial role in inhibiting apoptosis (programmed cell death) and promoting cell proliferation, making it a relevant target for cancer therapy. Therefore, the ability of 4-Hydroxypyridine 1-oxide to interact with survivin suggests its potential to interfere with cancer cell survival and proliferation.
Q2: How is 4-Hydroxypyridine 1-oxide synthesized?
A2: Directly reacting 4-hydroxypyridine with chloroacetic acid or ethyl diazoacetate proves ineffective in synthesizing 4-Pyridoxyacetic acid, only producing N-(4-pyridonyl) acetate or its ester. [] The successful synthesis involves a multi-step process:
Q3: What other biological activities have been explored for Nyctanthes arbor-tristis flower extracts, where 4-Hydroxypyridine 1-oxide was identified as a potential active compound?
A3: Aside from the anti-proliferative activity against leukemia cells, Nyctanthes arbor-tristis flower extracts, particularly the hexane and ethyl acetate fractions, demonstrated potential for anti-obesity and antidiabetic effects. [] These fractions showed significant inhibition of 3T3-L1 cell differentiation, a model for studying adipogenesis (fat cell development). Additionally, both the crude extract and the fractions exhibited a dose-dependent increase in glucose uptake and α-amylase inhibitory activity, suggesting potential for managing blood sugar levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)






